molecular formula C22H30N6O B2712617 N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1203112-06-4

N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2712617
CAS No.: 1203112-06-4
M. Wt: 394.523
InChI Key: TZEFPDOACQFBLP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a pyrimidine ring, and a piperidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-chloropyrimidine, the pyrimidine ring is synthesized through nucleophilic substitution reactions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, often using piperidine as the nucleophile.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable diamine, such as ethylenediamine.

    Coupling with the Phenyl Group: The final step involves coupling the synthesized intermediate with 2,3-dimethylphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide analogs: Compounds with slight modifications in the phenyl, pyrimidine, or piperazine rings.

    Other Piperazine Derivatives: Compounds like N-(2,3-dimethylphenyl)-4-(4-(piperidin-1-yl)pyrimidin-2-yl)piperazine-1-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-17-7-6-8-19(18(17)2)25-22(29)28-13-11-27(12-14-28)21-15-20(23-16-24-21)26-9-4-3-5-10-26/h6-8,15-16H,3-5,9-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEFPDOACQFBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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